2-(エトキシメチル)ピロリジン

説明

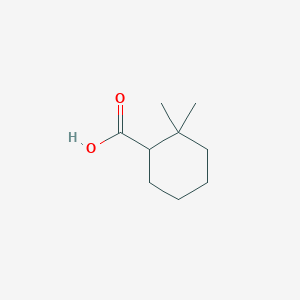

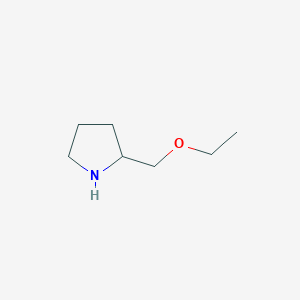

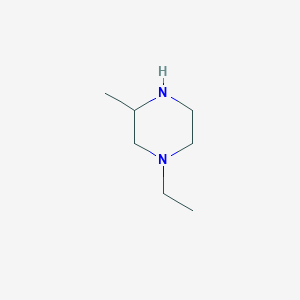

2-(Ethoxymethyl)pyrrolidine (EMP) is a cyclic amine compound that is used as an intermediate in organic synthesis. It is a versatile building block for the synthesis of a variety of compounds and has been extensively used in the pharmaceutical and agrochemical industries. EMP is also used in the synthesis of bioactive molecules and its application in medicinal chemistry has been studied extensively.

科学的研究の応用

創薬と開発

「2-(エトキシメチル)ピロリジン」が含まれるピロリジン環は、数多くの生物学的および薬理学的に活性な分子のコア構造です . 医薬品化学者は、人間の病気の治療のための化合物を得るために、それを広く使用しています . sp3-ハイブリッド化によるファーマコフォア空間を効率的に探索できるため、この飽和スキャフォールドへの関心は高まっています .

自己免疫疾患の治療

ピロリジン誘導体は、レチノイン酸関連孤児受容体γ(RORγt)の逆アゴニストとして、一連の新しいシス-3,4-ジフェニルピロリジン誘導体の開発に使用されてきました . RORγtは、自己免疫疾患に関与する核ホルモン受容体サブファミリーRORγのスプライスバリアントです .

抗菌および抗ウイルス用途

ピロリジン誘導体は、抗菌および抗ウイルス活性があることが知られています . これらの分子にヘテロ原子フラグメントを導入することは、ランダムな選択ではありません。これは、薬剤候補の物理化学的パラメータを変更し、最適なADME/Toxの結果を得るための便利なツールであることを考えるとです .

抗がん用途

ピロリジン誘導体は、抗腫瘍活性があることが報告されています . ピロリジン環は、新しい薬剤候補となる可能性のある分子の開発に役立つ構造的多様性を生み出す可能性が高くなります .

抗炎症用途

ピロリジン誘導体は、抗炎症活性があることが知られています . ピロリジン環は、数多くの生物学的および薬理学的に活性な分子のコア構造である、5員環の窒素原子を含む重要な複素環式化合物です .

抗けいれん用途

ピロリジン誘導体は、抗けいれん活性があることが報告されています . ピロリジン骨格を持つ化合物は、創薬研究開発(R&D)研究の中間体として引き続き使用されています .

作用機序

Target of Action

2-(Ethoxymethyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating ion channel activity .

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and neurotransmission .

Pharmacokinetics

Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Result of Action

Pyrrolidine derivatives have been reported to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .

将来の方向性

生化学分析

Biochemical Properties

2-(Ethoxymethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 2-(Ethoxymethyl)pyrrolidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

2-(Ethoxymethyl)pyrrolidine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 2-(Ethoxymethyl)pyrrolidine can modulate the expression of genes involved in metabolic pathways . Additionally, it can impact cell signaling by interacting with receptors or signaling proteins, thereby altering the downstream effects on cellular functions.

Molecular Mechanism

The molecular mechanism of action of 2-(Ethoxymethyl)pyrrolidine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain cytochrome P450 enzymes by binding to their active sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the metabolic processes in which the enzyme is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Ethoxymethyl)pyrrolidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Ethoxymethyl)pyrrolidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(Ethoxymethyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects. For example, high doses of 2-(Ethoxymethyl)pyrrolidine have been associated with hepatotoxicity and neurotoxicity in animal studies .

Metabolic Pathways

2-(Ethoxymethyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites.

Transport and Distribution

The transport and distribution of 2-(Ethoxymethyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

2-(Ethoxymethyl)pyrrolidine exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in distinct subcellular environments. Post-translational modifications and targeting signals can also play a role in directing 2-(Ethoxymethyl)pyrrolidine to specific organelles.

特性

IUPAC Name |

2-(ethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXBWKFANYNBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610409 | |

| Record name | 2-(Ethoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883538-81-6 | |

| Record name | 2-(Ethoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions 2-(ethoxymethyl)pyrrolidine is formed preferentially over a reduction product during a specific reaction. Can you elaborate on the significance of this finding?

A1: The study highlights that irradiating 1-methyl-2-phenyl-1-pyrrolinium perchlorate in the presence of ethoxyacetate leads to the preferential formation of 2-(ethoxymethyl)pyrrolidine over the expected reduction product, 1-methyl-2-phenylpyrrolidine []. This suggests the photoreaction mechanism favors the addition of the ethoxymethyl group to the pyrrolidine ring over a simple reduction pathway when ethoxyacetate is the reactant. This selectivity could be attributed to the specific properties of the radicals formed during the electron transfer process with ethoxyacetate or the relative stability of the resulting intermediates. Further investigation into the reaction kinetics and intermediate species would be needed to confirm the underlying reasons for this preference.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)